B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid
Description
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 4-position. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the boronic acid, enhancing its reactivity in forming cyclic esters with diols (e.g., sugars) . The pyridine ring introduces a nitrogen heteroatom, enabling hydrogen bonding and coordination interactions, which are critical in catalysis, sensing, and drug design . This compound is structurally distinct from phenyl-based boronic acids, as the pyridine ring’s electronic and steric properties influence its applications in Suzuki-Miyaura cross-coupling reactions and biological targeting .
Properties
Molecular Formula |
C6H5BF3NO3 |
|---|---|
Molecular Weight |
206.92 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H |
InChI Key |
MIFOCYABWMFVHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .
Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the trifluoromethoxy group.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Major Products: The major products formed from these reactions include substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid has been explored for its potential as an anticancer agent. It is involved in the synthesis of matrix metalloproteinase inhibitors, which play a crucial role in cancer progression by degrading extracellular matrix components. Studies have shown that derivatives of this compound can inhibit lactate dehydrogenase, a key enzyme in cancer metabolism, thereby reducing cancer cell proliferation .
Antituberculosis Compounds
The compound is also utilized in the synthesis of PA-824 analogs, which are promising candidates for antituberculosis therapy. These analogs demonstrate enhanced activity against Mycobacterium tuberculosis, particularly in drug-resistant strains .
Inhibitors of Enzymes
Research indicates that this compound can be used to develop inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The structural optimization of related compounds has led to the identification of potent inhibitors with high selectivity .
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This process enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The trifluoromethoxy group enhances the electrophilicity of the aryl ring, improving reaction yields.
Synthesis of Functionalized Compounds
The compound serves as a versatile building block for synthesizing various functionalized aryl and heteroaryl derivatives. For instance, it can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid through nitration reactions, expanding its utility in creating diverse chemical entities .
Material Science
Fluoroarylboronic Acids in Electronics
Fluoroarylboronic acids, including this compound, are increasingly important in developing materials for electronic applications. Their unique properties allow them to be used as additives to enhance the conductivity of lithium-ion battery electrolytes . Additionally, they are employed in creating covalent organic frameworks (COFs) and polymers with tailored properties.
Data Table: Summary of Applications
Case Studies
Case Study 1: Development of Anticancer Agents
In a study focused on synthesizing lactate dehydrogenase inhibitors using this compound, researchers demonstrated significant inhibition of cancer cell proliferation. The study highlighted the compound's effectiveness in targeting metabolic pathways critical for tumor growth.
Case Study 2: Synthesis of Antituberculosis Drugs
Another research initiative explored the synthesis of PA-824 analogs using this boronic acid derivative. The findings indicated enhanced efficacy against resistant strains of tuberculosis, showcasing its potential in addressing global health challenges.
Mechanism of Action
The mechanism by which [2-(trifluoromethoxy)pyridin-4-yl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features, properties, and applications of B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid and related boronic acids:
Key Differences and Implications
Substituent Effects on Reactivity :
- The trifluoromethoxy group in this compound increases boronic acid acidity (lower pKa), favoring ester formation with diols compared to hydroxy-substituted analogs (e.g., B-(3-Hydroxy-4-pyridinyl)boronic acid) .
- Pyridine vs. Phenyl : The nitrogen in pyridine enables coordination to metal catalysts (e.g., Pd in Suzuki reactions) and hydrogen bonding in biological targets, unlike phenyl-based analogs .
Biological Activity: Anticancer Potential: Boronic acids with pyridine moieties (e.g., ) show antiproliferative effects, likely due to tubulin polymerization inhibition or proteasome targeting . The trifluoromethoxy group’s lipophilicity may enhance blood-brain barrier penetration for glioblastoma targeting. Enzyme Inhibition: Pyridinyl boronic acids are implicated in histone deacetylase (HDAC) inhibition, as seen in , where ortho-substituted analogs achieved sub-µM IC₅₀ values .
Sensing and Diagnostics: The ortho-(trifluoromethoxy)phenylboronic acid () binds D-glucose preferentially over D-fructose, a rarity among boronic acids. The pyridine analog may exhibit altered selectivity due to nitrogen-mediated interactions .
Synthetic Utility :
- In Suzuki-Miyaura couplings (), electron-withdrawing groups (e.g., OCF₃) activate the boronic acid for cross-coupling, while bulky substituents (e.g., biphenyl in ) may reduce efficiency .
Research Findings and Data
Binding Studies
- Sugar Selectivity : Ortho-(trifluoromethoxy)phenylboronic acid binds D-glucose with a dissociation constant (Kd) ~10⁻³ M, outperforming fructose by 3-fold . Pyridine analogs may shift selectivity due to nitrogen’s electronegativity.
- Proteasome Inhibition : Boronic acids like bortezomib () inhibit the 20S proteasome with IC₅₀ < 10 nM. Structural analogs with pyridine could enhance specificity for cancer targets .
Anticancer Activity
- Tubulin Polymerization : Boronic acid-containing cis-stilbenes () inhibit tubulin polymerization (IC₅₀ = 21–22 µM). The trifluoromethoxy group’s hydrophobicity may improve membrane permeability .
Biological Activity
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its antiproliferative effects.
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with trifluoromethoxy-substituted pyridines through various coupling reactions, including Suzuki-Miyaura cross-coupling. This method allows for the introduction of the trifluoromethoxy group at the desired position on the pyridine ring, which is crucial for enhancing the compound's biological activity.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of different types of cancer cells, including:
- Breast Cancer Cells (MCF-7) : In vitro assays demonstrated that this compound significantly reduced cell viability, with IC50 values indicating potent antiproliferative effects.
- Leukemia Cells (K562) : Similar effects were observed in K562 cell lines, where the compound induced apoptosis and inhibited proliferation.
The mechanism of action appears to involve the induction of apoptotic pathways, including the activation of caspases and modulation of key proteins involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
| K562 | 3.8 | Cell cycle arrest and apoptosis |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies indicate that:
- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups like trifluoromethoxy enhances the compound's ability to interact with biological targets.
- Boron Functional Group : The boronic acid moiety plays a crucial role in its interaction with proteins involved in cell signaling pathways.
Research has shown that modifications to the substituents can either enhance or diminish biological activity, highlighting the importance of careful design in drug development.
Case Studies
- In Vivo Efficacy : A study conducted on mouse models bearing xenografts of MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor shrinkage compared to control groups. This suggests potential for clinical application in breast cancer therapy.
- Combination Therapies : Research indicates that combining this boronic acid derivative with other chemotherapeutic agents may lead to synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells.
- Mechanistic Studies : Further investigations into its mechanism revealed that this compound affects multiple signaling pathways, including those related to apoptosis and cell cycle regulation. Flow cytometry analyses showed alterations in cell cycle profiles consistent with G1 phase arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
